(E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol
Overview
Description
“(E)-2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol” is a chemical compound with the CAS Number: 581802-26-8. It has a molecular weight of 212.1 and its molecular formula is C11H21BO3 . It is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H21BO3 . Unfortunately, the search results do not provide further details about the molecular structure .Chemical Reactions Analysis
The search results do not provide specific information about the chemical reactions involving this compound .Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid . It is stored in an inert atmosphere, under -20°C . The search results do not provide additional physical and chemical properties .Scientific Research Applications
Synthesis and Structural Analysis
Compound Synthesis and Crystal Structure
This compound, along with other boric acid ester intermediates, is synthesized through substitution reactions. Its structure is confirmed using FTIR, NMR, and mass spectrometry. X-ray diffraction and DFT are used for crystallographic and conformational analyses, revealing a consistent molecular structure between experimental and theoretical data. This compound's molecular electrostatic potential and frontier molecular orbitals are also investigated, unveiling various physicochemical properties (Huang et al., 2021).
Molecular Structure and Vibrational Properties Studies
Studies focusing on similar compounds highlight the synthesis and structural characterization through spectroscopic methods and X-ray diffraction. DFT and TD-DFT calculations provide comparative analysis for spectroscopic data and geometrical parameters, contributing to understanding their vibrational properties (Qing-mei Wu et al., 2021).
Chemical Modification and Analysis
Prochelator Evaluation for Cytoprotection
Research on BSIH, a prodrug version of a metal chelator containing a similar boronate group, examines its hydrolytic stability and prochelator-to-chelator conversion efficiency. It demonstrates improved cytoprotection against oxidative stress in retinal pigment epithelial cells (Qin Wang & Franz, 2018).
Enhanced Emission in Nanoparticles
A study demonstrates the use of three-coordinate complexes for initiating Suzuki-Miyaura chain growth polymerization, resulting in nanoparticles with high fluorescence emission. These nanoparticles exhibit bright fluorescence with quantum yields up to 84%, which can be tuned to longer wavelengths by energy transfer (Fischer et al., 2013).
Detection and Sensing Applications
Fluorescence Probes for Hydrogen Peroxide Detection
A series of boronate ester fluorescence probes are synthesized for detecting hydrogen peroxide (H2O2). These probes display varied fluorescence responses to H2O2, demonstrating their potential as sensitive detection tools for H2O2 vapor, a crucial aspect in explosives detection (Lampard et al., 2018).
Efficient Deboration Reaction for Explosive Detection
A study on organic thin-film fluorescence probes highlights the enhancement of borate's sensing performance to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule. This approach significantly shortens reaction time and lowers the detection limit for H2O2 vapor, making it highly sensitive for peroxide-based explosive detection (Fu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO3/c1-9(2,13)7-8-12-14-10(3,4)11(5,6)15-12/h7-8,13H,1-6H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCZPBPTNCLUII-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
581802-26-8 | |
Record name | (3E)-2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-buten-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581802-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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